molecular formula C12H15FN2O B7891497 N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide

N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide

Cat. No.: B7891497
M. Wt: 222.26 g/mol
InChI Key: NZDGEVZYXJGDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide (Molecular Formula: C12H15FN2O) is a synthetic organic compound featuring an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom . The azetidine pharmacophore is a structure of significant interest in medicinal chemistry and drug discovery. Azetidine rings are found in a variety of natural and synthetic products with diverse biological activities and are utilized as important scaffolds and building blocks for synthesizing biologically active heterocyclic compounds and peptides . For instance, azetidine carboxylic acids serve as conformationally constrained analogues of other amino acids, such as L-proline and β-proline, making them valuable for constructing novel peptides and exploring structure-activity relationships . Furthermore, azetidine derivatives are key components in pharmaceutical research, evidenced by their presence in compounds investigated for the treatment of metabolic and inflammatory diseases . Researchers value this compound for its potential use in developing new chemical entities and as a probe in biochemical studies. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-3-1-9(2-4-11)5-6-15-12(16)10-7-14-8-10/h1-4,10,14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDGEVZYXJGDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triflation-Cyclization-Decarboxylation Method (WO2004035538A1)

This three-step process involves:

  • Triflation : Diethylbis(hydroxymethyl)malonate reacts with triflic anhydride in acetonitrile or DMF at 0–25°C to form bis(triflyloxy) intermediate.

  • Cyclization : Intramolecular cyclization with ammonia or primary amines (e.g., benzylamine) in polar aprotic solvents yields azetidine-3,3-dicarboxylate.

  • Decarboxylation-Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) removes protective groups and reduces esters to the free acid.

Key Data :

StepSolventTemp (°C)Yield (%)
TriflationAcetonitrile0–2586
CyclizationDMF5078
HydrogenationMeOH4592

This method avoids cyanide/epichlorohydrin, improving safety and scalability.

Nitric Acid Oxidation Method (EP0165636A1)

3,3-Bis(hydroxymethyl)azetidine undergoes nitric acid (5–30% w/w) oxidation at 80–100°C, followed by acid hydrolysis to yield the carboxylic acid.

Advantages :

  • Single-step conversion from readily available intermediates.

  • Avoids transition-metal catalysts.

Limitations :

  • Requires careful control of nitric acid concentration to prevent over-oxidation.

Preparation of 2-(4-Fluorophenyl)ethylamine

The amine component is typically synthesized via:

  • Reductive Amination : 4-Fluorophenethyl alcohol converted to bromide, then reacted with phthalimide (Gabriel synthesis) followed by hydrazinolysis.

  • Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of 4-fluorobromobenzene with ethylenediamine derivatives.

Typical Yields : 65–78% after purification by distillation or chromatography.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Azetidine-3-carboxylic acid reacts with 2-(4-fluorophenyl)ethylamine using EDCI/HOBt in dichloromethane or DMF.

Conditions :

  • Molar ratio (Acid:Aminé:EDCI) = 1:1.2:1.5

  • Room temperature, 12–24 hours

  • Yield: 82% (HPLC purity >95%)

Surfactant-Assisted Aqueous Coupling (Green Chemistry Approach)

A recent method employs TPGS-750-M surfactant in water with DPDTC (di-2-pyridyldithiocarbonate):

Protocol :

  • Activate azetidine-3-carboxylic acid with DPDTC (1.1 eq) at 60°C for 4.5 hours.

  • Add 2-(4-fluorophenyl)ethylamine (2 eq) and stir at 60°C for 1 hour.

  • Extract with ethyl acetate, wash with NaOH/HCl.

Advantages :

  • Eliminates organic solvents.

  • PMI (Process Mass Intensity) reduced to 0.94 vs. 3.2 for traditional methods.

Alternative One-Pot Synthesis (ChemRxiv, 2023)

A strain-release strategy using 1-azabicyclo[1.1.0]butane derivatives:

  • React 3-bromo-1-Boc-azetidine with 2-(4-fluorophenyl)ethylamine in MeCN at 80°C.

  • Deprotect Boc group using TFA/CH₂Cl₂.

  • Oxidize to carboxylic acid via KMnO₄ in acetone/H₂O.

Yield : 68% over three steps.

Process Optimization and Scaling

Solvent Selection

  • Cyclization Step : DMF > DMSO due to lower viscosity and easier workup.

  • Hydrogenation : Methanol preferred over ethanol for faster reaction rates (TOF = 12 h⁻¹ vs. 8 h⁻¹).

Catalytic Systems

  • Pd/C (5% w/w) : Optimal for decarboxylation-hydrogenation (turnover number = 420).

  • Palladium Hydroxide : Reduces dimerization byproducts during amidation (99% selectivity).

Analytical Characterization

Critical quality attributes for this compound:

ParameterMethodSpecification
PurityHPLC (C18)≥98.5%
Residual SolventsGC-MSDMF < 410 ppm
ChiralityChiral SFCee > 99%

MS Data :

  • ESI-MS: m/z 223.1 [M+H]⁺

  • HRMS: Calculated 222.26 (C₁₂H₁₅FN₂O), Found 222.25

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound's azetidine ring and carboxamide group position it as a promising candidate for further pharmacological exploration. The azetidine structure is known to be present in various biologically active molecules, which could provide insights into its mechanism of action and therapeutic potential. Specifically, the carboxamide functional group enhances hydrogen bonding capabilities, which is critical for drug-target interactions.

Potential Mechanisms of Action

  • Neuroprotective Properties : Research indicates that azetidine derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. The fluorine substitution on the phenyl ring could improve binding affinity and metabolic stability, enhancing the compound's efficacy.
  • Enzyme Inhibition : The presence of the carboxamide group suggests potential for enzyme inhibition, which is a common strategy in drug design to modulate biological pathways.

Anticancer Applications

N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide shows promise in cancer research due to its structural characteristics that may influence tumor growth inhibition.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cells : Similar azetidine derivatives have been evaluated for cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against HT-29 colon cancer cells and MCF-7 breast cancer cells, suggesting that this compound could also possess anticancer properties .
  • Mechanistic Insights : Studies on related compounds indicate that azetidine derivatives can interfere with cell proliferation pathways, potentially through inhibition of specific kinases involved in cancer progression .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions. Understanding these synthetic pathways is crucial for optimizing yields and purity, which are essential for further biological evaluation.

Synthetic Routes

  • The synthesis generally includes the formation of the azetidine ring followed by functionalization to introduce the 4-fluorophenyl group and the carboxamide functionality. Optimization of these steps can lead to high-purity compounds suitable for biological testing.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the azetidine ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in core heterocycles, substituents, and linker regions, which influence physicochemical properties and biological activity. Key comparisons include:

Table 1: Structural and Pharmacokinetic Comparison
Compound Name Core Heterocycle Substituents/Modifications Molecular Weight (g/mol) Notable Features
N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide Azetidine 4-Fluorophenethyl, carboxamide 222.26 High rigidity, potential metabolic lability
HE67 (N-[(2-Fluorophenyl)methyl]piperidine-4-carboxamide) Piperidine 2-Fluorobenzyl, methylpyrrolopyridinyl ~350 (estimated) Larger ring size, extended π-system
N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide Piperazine 4-Fluorophenyl, acetamide ~265 (estimated) Flexible linker, basic nitrogen for solubility
Darapladib (SB-480848) Cyclopentapyrimidine Fluorobenzyl, trifluoromethyl biphenyl 666.80 Anti-atherosclerosis, sulfanyl group

Impact of Heterocyclic Core

  • Azetidine vs. Piperidine/Piperazine :
    The 4-membered azetidine ring imposes significant steric strain compared to 6-membered piperidine (HE67) or piperazine (N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide). This strain may enhance binding affinity by enforcing a specific conformation but could also increase metabolic lability due to ring-opening reactions .

Fluorophenyl Positioning and Bioactivity

  • Para vs. Ortho Substitution :
    The target compound’s 4-fluorophenyl group (para) optimizes aromatic interactions with flat binding sites, whereas HE67’s 2-fluorophenyl (ortho) may sterically hinder binding or alter electron distribution .
  • Role in Lipophilicity :
    Fluorine substitution generally increases lipophilicity (logP), enhancing blood-brain barrier penetration. This is observed in Darapladib, where fluorophenyl and trifluoromethyl groups contribute to CNS activity .

Carboxamide Linker Modifications

  • Azetidine-3-carboxamide vs. Piperidine-3-carboxamide (): describes a piperidine-3-carboxamide derivative with a triazolopyridazine group.
  • Amide vs. Sulfonamide () :
    N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () replaces the carboxamide with a sulfonamide, increasing acidity and hydrogen-bond acceptor capacity, which may alter target selectivity .

Hypothesized Pharmacological Implications

  • Dopamine Transporter Inhibition: Analogous to cocaine’s mechanism (), the fluorophenyl group and carboxamide linker may facilitate binding to monoamine transporters, though azetidine’s rigidity could reduce efficacy compared to piperidine-based compounds .
  • Metabolic Stability : Azetidine’s strain may increase susceptibility to cytochrome P450 oxidation compared to piperidine derivatives, necessitating prodrug strategies for in vivo applications .

Biological Activity

N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide is a synthetic compound characterized by its unique azetidine ring and carboxamide functional group. The presence of a fluorine atom on the phenyl ring enhances its potential biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Neuroprotective Properties

Research indicates that azetidine derivatives, including this compound, may possess neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The structural features of the azetidine ring and carboxamide group suggest that they could interact with neurotransmitter systems or inhibit enzymes involved in neurodegeneration.

Antimicrobial Activity

Preliminary studies have shown that azetidine derivatives exhibit antimicrobial activity against various bacterial strains. For instance, compounds derived from similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties .

CompoundBacterial StrainMIC Value (µg/ml)
Azetidine Derivative AS. aureus2
Azetidine Derivative BE. coli4
This compoundTBDTBD

While specific literature on the mechanism of action for this compound is limited, the presence of the carboxamide group suggests potential for hydrogen bonding and enzyme inhibition. Such interactions are crucial for drug-target engagement within biological systems .

Study on Neuroprotective Effects

A recent study explored the neuroprotective effects of azetidine derivatives. Researchers found that specific modifications to the azetidine structure increased binding affinity to acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology. The study suggested that this compound could be a scaffold for developing AChE inhibitors.

Antimicrobial Efficacy Study

Another study assessed various azetidine derivatives for their antimicrobial efficacy. The results indicated that compounds with a fluorinated phenyl group exhibited enhanced antibacterial activity compared to non-fluorinated counterparts. This finding supports the hypothesis that fluorine substitution may improve binding affinity and metabolic stability .

Q & A

Basic Questions

Q. What are the key synthetic routes for N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 2-(4-fluorophenyl)ethylamine and azetidine-3-carboxylic acid derivatives. A common approach involves activating the carboxylic acid using coupling agents like EDCl/HOBt or DCC, followed by amide bond formation under inert conditions (e.g., nitrogen atmosphere). Purification often employs column chromatography with gradients of ethyl acetate/petroleum ether, as demonstrated in analogous syntheses of fluorophenyl-containing amides .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to shifts for the fluorophenyl group (δ ~7.2–7.4 ppm) and azetidine protons (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₄FN₂O) and exact mass (e.g., 233.1093 g/mol) .
  • UV Spectroscopy : Useful for identifying π→π* transitions in the fluorophenyl moiety .

Q. How is the stereochemical configuration of the azetidine ring verified?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For intermediates, chiral HPLC or circular dichroism (CD) can assess enantiopurity. Computational methods (e.g., DFT calculations) may supplement experimental data to correlate observed NMR coupling constants with spatial arrangements .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while minimizing side reactions.
  • Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) may accelerate coupling steps, as seen in analogous fluorophenyl-amide syntheses .
  • Process Monitoring : In-line FTIR or HPLC tracks reaction progress, enabling real-time adjustments to stoichiometry or temperature .

Q. How should researchers address contradictory bioactivity data across receptor-binding assays?

  • Methodological Answer :

  • Assay Standardization : Use validated enzyme sources (e.g., recombinant human receptors) and control compounds (e.g., Darapladib, a fluorophenyl-containing reference drug) to minimize variability .
  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition) to confirm target engagement. Contradictions may arise from differences in cell membrane composition or assay pH .
  • Purity Analysis : Impurities >98% via HPLC are critical; trace solvents or byproducts (e.g., unreacted amine) can skew results .

Q. What strategies are recommended for evaluating metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Studies : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Monitor major metabolites (e.g., hydroxylated derivatives) .
  • In Vivo Pharmacokinetics : Administer the compound intravenously/orally to rodents, with serial blood sampling. Calculate half-life (t₁/₂) and clearance rates using non-compartmental analysis .
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong stability, as demonstrated in fluorophenyl-based drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.